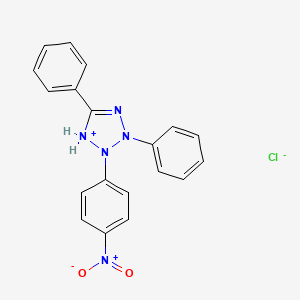
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazolium core, which is known for its versatility in chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-nitrobenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chlorination, to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation: The tetrazolium ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride.
Substitution: Various substituted tetrazolium derivatives depending on the nucleophile used.
Oxidation: Oxidized tetrazolium species with different oxidation states.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Employed in biochemical assays to study enzyme activities and cellular respiration.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Iodophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Bromophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical interactions. This makes the compound versatile and valuable for diverse applications.
Propriétés
Numéro CAS |
20829-03-2 |
|---|---|
Formule moléculaire |
C19H16ClN5O2 |
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H15N5O2.ClH/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20-22(23)16-9-5-2-6-10-16;/h1-14H,(H,20,21);1H |
Clé InChI |
ITGQYGGUISQXHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




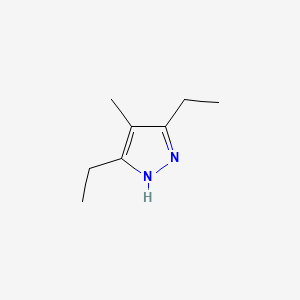
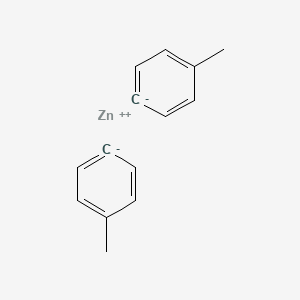
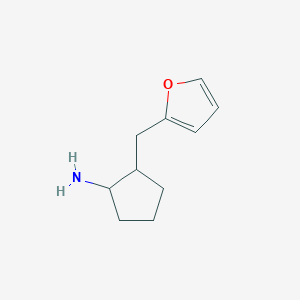


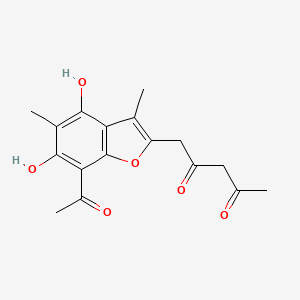



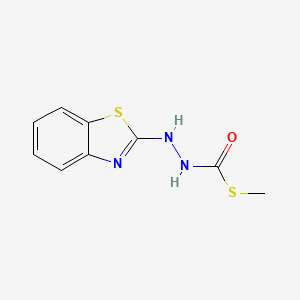

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
